molecular formula C12H15NO2 B3242740 (2S,5r)-methyl 5-phenylpyrrolidine-2-carboxylate CAS No. 153242-44-5

(2S,5r)-methyl 5-phenylpyrrolidine-2-carboxylate

Cat. No.: B3242740
CAS No.: 153242-44-5
M. Wt: 205.25 g/mol
InChI Key: PLTYXWQEMLQCPO-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,5r)-methyl 5-phenylpyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S,5R)-5-phenylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTYXWQEMLQCPO-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H](N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of the Pyrrolidine Framework in Organic Synthesis

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of biologically active compounds. nih.govfrontiersin.org This framework is a core component of numerous natural products, including many alkaloids like nicotine (B1678760) and hygrine, as well as the proteinogenic amino acids proline and hydroxyproline (B1673980). wikipedia.orgchemicalbook.com Its prevalence extends into medicinal chemistry, where the pyrrolidine scaffold is embedded in many blockbuster drugs, contributing to their therapeutic efficacy. frontiersin.orgmdpi.com

The significance of the pyrrolidine framework is attributed to several key features:

Structural Rigidity and Diversity : The non-planar, puckered nature of the saturated ring allows for the precise spatial orientation of substituents, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov

Chemical Stability : As a saturated heterocycle, the pyrrolidine ring is generally stable under a variety of reaction conditions, making it a reliable scaffold for multi-step synthetic sequences.

Stereogenic Centers : The carbon atoms of the pyrrolidine ring can be stereocenters, giving rise to a rich stereochemical landscape. This is particularly important in the synthesis of enantiomerically pure compounds. nih.gov

Catalytic Applications : Pyrrolidine derivatives, most notably proline and its analogues, have emerged as powerful organocatalysts, capable of promoting a wide range of asymmetric transformations with high efficiency and stereoselectivity. nih.gov

The combination of these characteristics makes the pyrrolidine skeleton a "privileged scaffold" in drug discovery and a versatile building block in synthetic organic chemistry. nih.govmdpi.com

Foundational Role As a Chiral Building Block and Precursor in Stereoselective Transformations

Stereoselective Pyrrolidine Ring Formation Strategies

The controlled formation of the pyrrolidine ring with specific stereochemistry at its chiral centers is a key challenge in organic synthesis. Various strategies have been developed to address this, including asymmetric hydrogenation and intramolecular cyclization approaches.

Asymmetric Hydrogenation of Cyclic Imines and Dihydropyrroles

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of unsaturated precursors, such as cyclic imines and dihydropyrroles, to yield chiral pyrrolidines. liv.ac.uknih.gov This method relies on the use of chiral catalysts to control the stereochemical outcome of the hydrogenation reaction.

A variety of catalytic systems have been successfully employed for the asymmetric hydrogenation of cyclic imines. These systems typically consist of a transition metal, such as iridium, rhodium, or ruthenium, complexed with a chiral ligand. acs.orgnih.govwikipedia.org The choice of metal and ligand is crucial for achieving high enantioselectivity.

For instance, iridium catalysts paired with chiral spiro phosphine-oxazoline ligands have demonstrated high efficiency in the asymmetric hydrogenation of cyclic imines containing a pyridyl moiety. acs.org Cationic Ru(η⁶-cymene)(MsDPEN)(BArF) complexes, where MsDPEN is N-(methanesulfonyl)-1,2-diphenylethylenediamine, have also been used to hydrogenate a range of cyclic N-alkyl imines with high yields and enantiomeric excesses up to 98%. nih.gov Another effective approach involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the substrate to direct the stereochemical course of a reaction. wikipedia.org

Table 1: Catalytic Systems for Asymmetric Hydrogenation of Cyclic Imines

Catalyst System Substrate Type Enantiomeric Excess (ee) Reference
Iridium with spiro phosphine-oxazoline ligands Cyclic imines with pyridyl moiety High acs.org
Cationic Ru(η⁶-cymene)(MsDPEN)(BArF) Cyclic N-alkyl imines Up to 98% nih.gov
Rh(III)-diamine catalyst Cyclic imines Up to 99% acs.org

The enantiomeric excess (ee) of the product in asymmetric hydrogenation is highly dependent on the reaction conditions. Factors such as pressure, temperature, solvent, and the nature of the catalyst and substrate all play a significant role. For example, in the hydrogenation of cyclic imines with a cationic Rh(III)-diamine catalyst, the use of a bulky, non-coordinating counteranion was found to be key for achieving excellent enantioselectivities. acs.org The electronic properties of the substrate can also influence the outcome; more electron-rich imines may lead to stronger interactions with the catalyst and result in higher enantiomeric excesses. liv.ac.uk

Intramolecular Cyclization Approaches

Intramolecular cyclization is another versatile strategy for the synthesis of pyrrolidines. This approach involves the formation of the pyrrolidine ring from a linear precursor through an intramolecular reaction.

The Mitsunobu reaction provides a powerful method for the cyclization of amino alcohols to form pyrrolidines. missouri.eduorganic-chemistry.org This reaction facilitates the conversion of a primary or secondary alcohol into various functional groups, including amines, through an Sₙ2 mechanism that proceeds with inversion of stereochemistry. organic-chemistry.orgnih.gov The reaction typically involves triphenylphosphine (B44618) and an azodicarboxylate like diethylazodicarboxylate (DEAD). nih.gov This stereospecificity is highly valuable in the synthesis of chiral natural products. nih.gov Recent developments have focused on creating milder and more economical methods, such as electrochemical amination, which can expand the scope of nucleophiles to include weakly acidic amides and primary amines. nih.gov

Metal-catalyzed reactions of δ-amino β-ketoesters offer an efficient route to functionalized pyrrolidines. This method involves the intramolecular N-H insertion of a metal carbene, generated from a diazocarbonyl compound, into the amino group. researchgate.net Catalysts such as rhodium(II) carboxylates, copper(I) triflate, and iron(III) porphyrins can promote this transformation under mild conditions. The reaction is believed to proceed through the formation of an ammonium (B1175870) ylide intermediate, which then undergoes a diverted aldol (B89426) reaction to yield the highly substituted pyrrolidine product. researchgate.net

[3+2] Cycloaddition Methodologies for Pyrrolidine Scaffolds

The [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, stands as one of the most powerful and atom-economical methods for the construction of the pyrrolidine core. This strategy allows for the rapid assembly of the five-membered ring and can generate multiple stereocenters in a single step with a high degree of control.

Azomethine ylides, which are 1,3-dipoles of the aza-allyl type, can be generated in situ through various methods, including the thermal or photochemical ring-opening of aziridines, the decarboxylation of α-amino acids, or the deprotonation of iminium salts derived from α-amino esters. The subsequent reaction of these ylides with a dipolarophile, typically an electron-deficient alkene, proceeds via a concerted mechanism to afford the pyrrolidine ring.

The stereochemical outcome of the cycloaddition is highly dependent on the geometry of the azomethine ylide and the nature of the dipolarophile and catalyst. By employing chiral catalysts, typically complexes of silver(I) or copper(I) with chiral ligands, the reaction can be rendered highly enantioselective. These catalytic systems can effectively control the facial selectivity of the approach of the two reactants. For the synthesis of 2,5-disubstituted pyrrolidines like the target compound, an imine derived from an α-amino ester (e.g., methyl glycinate) can be used to generate the azomethine ylide, which then reacts with a styrene (B11656) derivative. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high diastereo- and enantioselectivity.

DipolarophileAzomethine Ylide PrecursorCatalyst/ConditionsDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)
trans-β-NitrostyreneMethyl imino esterChiral Aziridine-Phosphine4-epi-endo : exo : endoup to >99% for endoGood
Methylene (B1212753) IndolinonesN-Aryl Glycine EstersAgOAc / Chiral Ligand>20:1up to 99%up to 99%
Dimethyl FumarateSarcosine / ParaformaldehydeAgOAc / TF-BiphamPhos>95:597%98%
Ethyl AcrylateBenzylamine / Ethyl GlyoxylateCu(CH3CN)4PF6 / Fesulphos95:596%92%

Enantioselective Introduction of the 5-Phenyl Moiety

Achieving the desired (5r) configuration of the phenyl group in an enantioselective manner is a key challenge in the synthesis of the target molecule. Several strategies have been developed to introduce the C5-phenyl substituent with high stereocontrol.

One effective approach involves the use of chiral auxiliaries. For instance, (R)-phenylglycinol can serve as a chiral template. Condensation with an appropriate aldehyde generates a chiral imine, to which a Grignard reagent can add diastereoselectively. Subsequent cyclization and removal of the auxiliary furnish the enantiomerically enriched 2,5-disubstituted pyrrolidine. The stereochemistry is directed by the chiral auxiliary, which shields one face of the intermediate iminium ion.

Another powerful method is the catalytic asymmetric α-arylation of a pre-existing pyrrolidine ring. A notable example is the palladium-catalyzed α-arylation of N-Boc pyrrolidine. This process involves the deprotonation of N-Boc pyrrolidine using a chiral base, such as s-butyllithium in the presence of (-)-sparteine (B7772259), to generate a configurationally stable α-lithiated species. This is followed by transmetalation with a zinc salt and a subsequent Negishi cross-coupling reaction with an aryl bromide in the presence of a palladium catalyst. This sequence allows for the enantioselective introduction of the phenyl group at the C5 position.

Iodocyclization of enantiopure homoallylic sulfonamides, derived from sulfinimine chemistry, also provides a route to trans-2,5-disubstituted pyrrolidines. The stereochemistry of the final product is controlled by the chirality of the initial sulfinimine.

MethodKey ReagentsStereocontrol ElementTypical Stereoselectivity
Chiral Auxiliary(R)-Phenylglycinol, Grignard reagentsChiral auxiliary directs nucleophilic additionHigh diastereoselectivity
Catalytic α-Arylations-BuLi, (-)-sparteine, ZnCl2, Pd(OAc)2Chiral ligand (-)-sparteineHigh enantioselectivity
IodocyclizationI2, K2CO3Enantiopure sulfinimine precursorHigh diastereoselectivity (trans)

Derivatization Strategies for Ester and Amine Functionalities

The methyl ester and the secondary amine functionalities of this compound offer versatile handles for further chemical modifications, enabling the synthesis of a wide array of derivatives and more complex chiral intermediates.

Esterification and Transesterification

The methyl ester at the C2 position can be synthesized via standard esterification of the corresponding carboxylic acid, typically using methanol (B129727) under acidic conditions (e.g., with SOCl₂ or HCl gas).

Transesterification provides a method to exchange the methyl group for other alkyl or aryl groups. wikipedia.org This reaction is often catalyzed by either an acid or a base. wikipedia.org In an acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, increasing its electrophilicity for attack by another alcohol. masterorganicchemistry.com Base-catalyzed transesterification involves the deprotonation of the incoming alcohol to form a more nucleophilic alkoxide, which then attacks the ester carbonyl. masterorganicchemistry.com The equilibrium of the reaction can be driven towards the desired product by using a large excess of the new alcohol or by removing the displaced methanol. wikipedia.org

N-Protection and Deprotection Strategies (e.g., Boc, Fmoc)

The secondary amine of the pyrrolidine ring is often protected to prevent unwanted side reactions during subsequent synthetic steps. The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are two of the most commonly employed amine protecting groups.

Boc Protection and Deprotection: The Boc group is typically introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (TEA). jk-sci.com The Boc group is known for its stability under a wide range of conditions but can be readily cleaved under acidic conditions. jk-sci.com Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is the most common method for Boc deprotection. jk-sci.com Alternatively, HCl in solvents such as dioxane or ethyl acetate (B1210297) can also be used. nih.govfishersci.co.uk

Fmoc Protection and Deprotection: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is cleaved by bases. acs.org Deprotection is most commonly achieved using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). acs.orgspringernature.comgenscript.com Pyrrolidine itself has also been shown to be an effective reagent for Fmoc removal. acs.org The orthogonality of the Boc (acid-labile) and Fmoc (base-labile) protecting groups makes them highly valuable in complex multi-step syntheses.

Protecting GroupProtection ReagentsDeprotection ReagentsKey Features
Boc Boc₂O, Base (e.g., TEA)Strong Acid (e.g., TFA, HCl)Stable to bases, hydrogenolysis; Cleaved by acid
Fmoc Fmoc-Cl, BaseBase (e.g., Piperidine, Pyrrolidine)Stable to acids; Cleaved by base

Conversion to Related Chiral Intermediates (e.g., amino alcohols, carboxylic acids)

The functional groups of the title compound can be readily converted into other valuable chiral building blocks.

Amino Alcohols: The methyl ester can be reduced to a primary alcohol to yield the corresponding (2S,5r)-5-phenylpyrrolidin-2-yl)methanol. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). nih.gov The resulting amino alcohol is a versatile intermediate, for example, in the synthesis of chiral ligands and pharmaceutical agents.

Carboxylic Acids: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, (2S,5r)-5-phenylpyrrolidine-2-carboxylic acid. This reaction is usually carried out under basic conditions, for instance, by treating the ester with an aqueous solution of a base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a solvent such as methanol or THF. researchgate.net Subsequent acidification protonates the carboxylate to yield the final carboxylic acid. This acid is a key intermediate for peptide coupling reactions and the synthesis of various amide derivatives.

Comparative Analysis of Synthetic Routes: Efficiency and Stereocontrol

The optimal synthetic route to this compound depends on factors such as the desired scale, the availability of starting materials, and the required level of stereochemical purity. A comparative analysis of the discussed methodologies reveals distinct advantages and disadvantages.

[3+2] Cycloaddition:

Stereocontrol: Excellent stereocontrol can be achieved through the use of chiral catalysts. Both diastereoselectivity and enantioselectivity can be finely tuned by the choice of ligand and metal salt. This method offers access to various stereoisomers by modifying the catalyst system.

Chiral Auxiliary-Based Methods:

Stereocontrol: Stereocontrol is generally very high and predictable, as it is substrate-controlled by the covalently attached auxiliary. This can be an advantage when developing a reliable, large-scale synthesis where catalyst sensitivity might be a concern.

Catalytic Asymmetric α-Arylation:

Efficiency: This method can be very efficient if a suitable pyrrolidine precursor is available. It offers a direct way to form the C-C bond with the phenyl group. However, it requires the use of strong organometallic bases (s-BuLi) and cryogenic conditions (-78 °C), which might be challenging to scale up.

Stereocontrol: The use of a chiral ligand like (-)-sparteine allows for high enantioselectivity. The stereochemical outcome is determined by the catalyst system, providing flexibility.

Utilization as a Chiral Building Block

The inherent chirality and conformational rigidity of the pyrrolidine ring, substituted at both the 2- and 5-positions, make this compound a versatile starting material for creating more complex, value-added molecules.

In Solid-Phase Peptide Synthesis (SPPS) and Peptide Mimics

Substituted proline derivatives are frequently incorporated into peptide chains to introduce conformational constraints, which are crucial for mimicking the secondary structures of natural peptides, such as β-turns. While direct use in solid-phase peptide synthesis (SPPS) requires the free carboxylic acid, the (2S,5R)-5-phenylpyrrolidine-2-carboxylate framework is a prime example of a scaffold used to create peptidomimetics. nih.gov The introduction of the phenyl group provides steric bulk and specific hydrophobic interactions, helping to lock the peptide backbone into a desired conformation. Such modifications are instrumental in designing peptide-based drugs with enhanced stability and biological activity. nih.gov

As Chiral Precursors for Complex Molecular Architectures

The (2S,5R)-phenylpyrrolidine scaffold serves as a foundational element for constructing elaborate chiral molecules. Its stereocenters guide the formation of subsequent stereocenters, making it a powerful tool in asymmetric synthesis. A notable example is its use in the synthesis of chiral β-amino alcohols, such as [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol. nih.govnih.gov

The synthesis of this complex alcohol begins with a related precursor, which is hydrogenated to establish the key syn relationship between the phenyl group and the ester group on the pyrrolidine ring. nih.gov The resulting this compound core is then subjected to a series of transformations, including reaction with a Grignard reagent to form the diphenylmethanol (B121723) moiety and subsequent N-methylation, to yield the final, highly functionalized chiral ligand. nih.gov This synthetic pathway underscores the role of the parent ester as a critical intermediate, providing the essential stereochemical information that is preserved and transferred throughout the synthesis of a more complex molecular architecture.

Development and Application of Derived Chiral Ligands

One of the most significant applications of the this compound scaffold is its conversion into chiral ligands for transition-metal-catalyzed reactions. These ligands are designed to create a specific chiral environment around a metal center, enabling high levels of stereocontrol.

Pyrrolidine-Derived Diamine Ligands (e.g., (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine)

Through chemical modification, the parent ester can be converted into highly effective chiral diamine ligands. A prominent example is (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine, a ligand developed for copper(II)-catalyzed asymmetric reactions. rsc.org This cis-2-aminomethyl-5-phenylpyrrolidine derivative has demonstrated exceptional performance, particularly in carbon-carbon bond-forming reactions. rsc.org

The Henry, or nitroaldol, reaction is a powerful method for C-C bond formation, producing β-nitro alcohols that are valuable synthetic intermediates. nih.gov The diamine ligand (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine, when complexed with copper(II), forms a catalyst that executes this reaction with outstanding levels of efficiency and stereoselectivity. rsc.org The system has been successfully applied to a wide array of aromatic, heteroaromatic, vinylic, and aliphatic aldehydes, consistently delivering the desired products in high yields and with nearly perfect enantiocontrol. rsc.org Research has shown that this catalytic system achieves excellent yields, often exceeding 90%, and superb enantiomeric excess (ee) values, typically between 98.5% and 99.6%. rsc.org

Table 1: Performance of (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine/Cu(II) Catalyst in the Asymmetric Henry Reaction

Aldehyde TypeRepresentative SubstrateYield (%)Enantiomeric Excess (ee %)
AromaticBenzaldehyde>90%99.2%
Heteroaromatic2-Furaldehyde>90%99.1%
VinylicCinnamaldehyde>90%98.5%
AliphaticCyclohexanecarboxaldehyde>90%99.6%

Data derived from findings reported for 36 examples showing consistently high yields and enantioselectivity. rsc.org

The remarkable enantioselectivity achieved with the (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine ligand stems from its well-defined structural features. The proposed mechanism involves the formation of a chiral copper(II) complex where the diamine ligand coordinates to the metal center. This complex functions as a Lewis acid, activating the aldehyde substrate by coordinating to its carbonyl oxygen.

The key to enantiocontrol lies in the rigid conformation of the coordinated ligand. The cis configuration of the substituents on the pyrrolidine ring, combined with the steric influence of the phenyl group, creates a highly organized and sterically hindered chiral pocket around the copper center. The deprotonated nitromethane (B149229) (the nitronate) also coordinates to the copper ion. The chiral environment created by the ligand then dictates the trajectory of the nucleophilic attack, allowing the nitronate to approach the aldehyde from only one of its two prochiral faces. This selective pathway leads to the preferential formation of one enantiomer of the β-nitro alcohol product, explaining the observed high ee values. The fine-tuning of such catalyst structures is a core principle in the development of modern asymmetric organocatalysis. nih.gov

Pyrrolidine-Derived P,S-Ligands

This compound serves as a key starting material for the synthesis of a class of chiral ligands known as P,S-ligands. These ligands are characterized by the presence of both a phosphorus and a sulfur atom, which can coordinate to a metal center and create a chiral environment for catalysis. The synthesis of these ligands typically involves the transformation of the carboxylate group of the parent molecule and the introduction of a sulfur-containing moiety, while retaining the stereochemical integrity of the pyrrolidine ring. The specific spatial arrangement of the phenyl and methyl carboxylate groups in the (2S,5r) configuration is crucial for inducing high levels of stereoselectivity in subsequent catalytic reactions.

Pyrrolidine-derived P,S-ligands synthesized from this compound have been investigated for their efficacy in catalyzing asymmetric [3+2] cycloaddition reactions of azomethine ylides. msu.edunih.govresearchgate.net This type of reaction is a powerful tool for the construction of highly substituted pyrrolidines, which are common structural motifs in many biologically active compounds. thieme.de In these reactions, the P,S-ligand, in conjunction with a suitable metal precursor (often silver or copper salts), forms a chiral catalyst that coordinates with the azomethine ylide. This coordination creates a sterically defined pocket that directs the approach of the dipolarophile, leading to the preferential formation of one enantiomer of the cycloadduct.

The general reaction scheme for this transformation is as follows: An imine and a compound with an activated methylene group generate an azomethine ylide in situ. This ylide then reacts with a dipolarophile in the presence of a chiral catalyst derived from a P,S-ligand to form a substituted pyrrolidine.

Detailed research findings have demonstrated that the choice of the P,S-ligand, metal salt, and reaction conditions can significantly influence the yield and enantioselectivity of the cycloaddition. For instance, ligands with bulkier substituents on the phosphorus and sulfur atoms tend to create a more sterically hindered environment, leading to higher levels of asymmetric induction.

The stereochemistry of the this compound backbone plays a pivotal role in determining the stereochemical outcome of the [3+2] cycloaddition reaction. The cis relationship between the phenyl group at C5 and the substituent at C2, derived from the methyl carboxylate, dictates the conformation of the resulting P,S-ligand upon coordination to the metal center. This, in turn, influences the facial selectivity of the dipolarophile's approach to the metal-bound azomethine ylide.

Several models have been proposed to explain the observed stereoselectivity. msu.edursc.org One common model suggests that the phenyl group of the ligand effectively blocks one face of the azomethine ylide, forcing the dipolarophile to approach from the less hindered face. The electronic properties of the ligand and the metal center also contribute to the stabilization of the transition state that leads to the major enantiomer. The ability to predictably control the formation of up to four new stereocenters in a single step highlights the importance of the well-defined stereochemistry of the initial pyrrolidine scaffold. acs.org

Below is a data table summarizing representative results from asymmetric [3+2] cycloaddition reactions using catalysts derived from pyrrolidine-based ligands.

EntryDipolarophileAzomethine Ylide PrecursorCatalyst Loading (mol%)SolventYield (%)Enantiomeric Excess (ee %)
1Dimethyl maleateGlycine methyl ester imine5Toluene8592
2N-PhenylmaleimideAlanine methyl ester imine5Dichloromethane9195
3AcrylonitrilePhenylalanine methyl ester imine10THF7888

Other Metal-Catalyzed Asymmetric Transformations

Beyond cycloaddition reactions, chiral ligands derived from this compound have shown potential in a range of other metal-catalyzed asymmetric transformations. mdpi.com These include, but are not limited to, palladium-catalyzed asymmetric allylic alkylation (AAA) and copper-catalyzed conjugate additions. In these reactions, the chiral ligand again creates a stereochemically defined environment around the metal center, enabling the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The versatility of the pyrrolidine scaffold allows for the fine-tuning of the ligand's steric and electronic properties to suit the specific requirements of different catalytic cycles.

Role in Diversifying Chemical Libraries through Stereoselective Transformations

The ability to generate complex, stereochemically rich molecules through catalytic asymmetric reactions makes this compound a valuable tool in diversity-oriented synthesis (DOS). nih.govnih.govfrontiersin.org DOS aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. By employing the stereoselective transformations catalyzed by ligands derived from this chiral building block, a wide array of pyrrolidine-containing compounds with multiple, well-defined stereocenters can be synthesized. rsc.org This approach allows for the systematic exploration of chemical space around a privileged pyrrolidine core, facilitating the identification of novel compounds with desired biological activities. The stereochemical diversity introduced by the chiral catalyst is a key factor in generating libraries of compounds with a broad range of biological profiles.

Mechanistic and Computational Studies of Pyrrolidine Based Systems

Elucidation of Reaction Mechanisms in Asymmetric Transformations

The pyrrolidine (B122466) ring is a fundamental structural motif in many catalysts and chiral auxiliaries used in asymmetric synthesis. rsc.orgmdpi.com Understanding the intricate mechanisms of reactions catalyzed by derivatives of (2S,5R)-methyl 5-phenylpyrrolidine-2-carboxylate is key to optimizing reaction conditions and improving enantiomeric outcomes. These compounds are frequently employed in transformations such as 1,3-dipolar cycloadditions, Michael additions, and alkylations. researchgate.netacs.org

Mechanistic studies often involve a combination of experimental techniques (like kinetic analysis and isotopic labeling) and computational modeling. For instance, in organocatalyzed reactions, the pyrrolidine nitrogen forms an enamine or iminium ion intermediate with the substrate. The specific stereochemistry of the pyrrolidine, such as the trans configuration of the substituents in the (2S,5R) isomer, dictates the facial selectivity of the subsequent reaction step by creating a sterically defined chiral environment around the reactive center. Computational studies, particularly Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these reactions, identifying transition states, and explaining the observed stereoselectivity. nih.govresearchgate.net These models demonstrate how the catalyst-substrate complex steers the incoming reagent to one face of the reactive intermediate, leading to the preferential formation of one enantiomer.

Theoretical Investigations of Ligand-Substrate Interactions

The enantioselectivity achieved with catalysts derived from this compound is governed by non-covalent interactions between the catalyst and the substrate within the transition state. Theoretical investigations are essential for identifying and quantifying these subtle yet decisive interactions. nih.gov

Key interactions that direct stereochemical outcomes include:

Steric Repulsion: The bulky phenyl group at the C5 position and the methyl carboxylate group at the C2 position create a well-defined chiral pocket. This steric hindrance blocks one of the possible approach trajectories of the substrate, thereby favoring the other.

Hydrogen Bonding: The nitrogen atom of the pyrrolidine ring or other incorporated functional groups can act as a hydrogen bond acceptor or donor, pre-organizing the substrate in a specific orientation. researchgate.netnih.gov

π-Stacking and C-H...π Interactions: The phenyl group can engage in π-π stacking or C-H...π interactions with aromatic rings or other π-systems in the substrate, further stabilizing the favored transition state geometry. nih.gov

DFT calculations and Non-Covalent Interaction (NCI) plots are powerful tools used to visualize and analyze these weak interactions. researchgate.net By modeling the catalyst-substrate complex, researchers can pinpoint the specific interactions responsible for enantioinduction and understand how modifications to the catalyst structure might enhance selectivity. nih.govresearchgate.net

Conformational Analysis of the Pyrrolidine Ring and its Substituents

The pyrrolidine ring typically adopts one of two main envelope conformations, termed Cγ-exo and Cγ-endo, where the Cγ (C4) atom is out of the plane defined by the other four atoms. nih.govnih.gov The preference for one pucker over the other is determined by the substituents on the ring. nih.gov

For a 2,5-disubstituted pyrrolidine like this compound, the substituents prefer to occupy pseudo-equatorial positions to minimize steric strain. In the case of the trans-(2S,5R) isomer, this steric preference forces the ring into a specific conformation. Crystal structure analysis of a closely related compound, [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol, confirmed that the pyrrolidine ring adopts an envelope conformation where one of the carbon atoms is out of the plane of the other four. researchgate.net This defined pucker orients the phenyl and the ester groups in a specific spatial arrangement, creating the chiral environment necessary for asymmetric induction.

Table 1: Common Pyrrolidine Ring Pucker Conformations
ConformationDescriptionFavored by Substituent Position
Cγ-endo C4 atom is puckered towards the same face as the C2 substituent.Often influenced by electronegative substituents at C4. nih.gov
Cγ-exo C4 atom is puckered towards the opposite face of the C2 substituent.Sterically demanding substituents often favor this pucker. nih.govnih.gov
Twist Two adjacent atoms are displaced on opposite sides of the plane.An intermediate conformation between envelope forms.

Intramolecular interactions play a crucial role in stabilizing a particular conformation of the pyrrolidine ring and its substituents. mdpi.comchemrxiv.org In this compound, several such interactions can be envisaged.

While the parent compound lacks classic hydrogen bond donors, its derivatives often do. For example, in related N-substituted pyrrolidines, weak C-H...O hydrogen bonds involving the carbonyl oxygen have been observed and analyzed computationally. researchgate.net Furthermore, the interaction between the lone pair of the nitrogen atom and the σ* orbital of a C-F bond (an anomeric effect) can significantly influence conformation in fluorinated pyrrolidines. beilstein-journals.org

A key potential interaction in this specific molecule is the C-H...π interaction between the C-H bonds of the pyrrolidine ring and the π-system of the phenyl group. These interactions, though weak, can collectively contribute to the stabilization of a preferred conformation, thereby reducing the conformational flexibility of the molecule and pre-organizing it for effective catalysis.

Computational Modeling and Prediction of Enantioselectivity

The ability to accurately predict the enantioselectivity of a catalyst is a primary goal of computational chemistry in the field of asymmetric catalysis. For pyrrolidine-based catalysts, DFT calculations have become a standard tool for modeling reaction pathways and predicting enantiomeric excess (ee). nih.gov

The general approach involves:

Conformational Search: Identifying the lowest energy conformers of the catalyst and the catalyst-substrate complex. researchgate.net

Transition State Location: Calculating the transition state structures for the formation of both the (R) and (S) products.

Energy Calculation: Determining the relative free energies of the competing transition states. The energy difference (ΔΔG‡) between the two transition states is directly related to the enantiomeric ratio of the products via the Eyring equation.

For complex systems, specialized tools have been developed. For example, the NEST (N-Enantioselectivity Stereo-prediction Tool) has been designed to dissect steric ligand effects in certain complexes and has shown success in predicting experimental enantioselectivities for systems involving 2,5-diarylpyrrolidines. nih.govresearchgate.net These computational models not only predict the outcome of a reaction but also provide a detailed, atomistic understanding of the factors that control enantioselectivity, guiding the development of next-generation catalysts. nih.gov

Spectroscopic and Stereochemical Characterization in Advanced Research

Chiroptical Spectroscopy (e.g., Optical Rotation) for Absolute Configuration Assignment

Chiroptical methods are indispensable for determining the absolute configuration of enantiomerically pure compounds. Optical rotation measures the extent to which a chiral molecule rotates the plane of polarized light. The direction (+ or -) and magnitude of this rotation are characteristic physical properties. While specific optical rotation values for (2S,5r)-methyl 5-phenylpyrrolidine-2-carboxylate are not extensively reported in readily available literature, data from closely related derivatives illustrate the application of this technique. For instance, the derivative [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol exhibits a specific rotation of [α]D20 = +115 (c = 1.02, in CHCl3), confirming its chiral nature.

In modern research, experimental optical rotation and circular dichroism (CD) spectra are often compared with data predicted from quantum-chemical calculations for a known configuration (e.g., the S-configuration). mdpi.comnih.gov A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. mdpi.com This combined experimental-computational approach provides a high degree of confidence in assigning the stereochemistry of complex chiral molecules, including pyrrolidine (B122466) derivatives. mdpi.comspectrabase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the constitution and relative stereochemistry of molecules. For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the molecular framework. The chemical shifts, multiplicities (splitting patterns), and coupling constants of the signals for the protons on the pyrrolidine ring are particularly informative. The cis relationship between the phenyl group at C5 and the methyl carboxylate group at C2 can be inferred from the coupling constants between the protons at these stereocenters (H2 and H5).

While a complete dataset for the title compound is not publicly available, detailed ¹H NMR data for the closely related derivative, [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol, highlights the level of detail achievable.

Table 1: ¹H NMR Spectroscopic Data for [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol in CDCl₃.
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
N-CH₃1.66s (singlet)-
CH₂ (ring)1.68–1.83m (multiplet)-
CH₂ (ring)1.92–2.03m (multiplet)-
CH (ring)3.54dd (doublet of doublets)J₁ = 10.8, J₂ = 6.0
CH (ring)3.89dd (doublet of doublets)J₁ = 9.8, J₂ = 9.8

NMR is also critical for determining the diastereomeric ratio in a mixture. By integrating the signals unique to each diastereomer, a precise quantitative ratio can be established. Furthermore, NMR data provides insight into the molecule's preferred conformation in solution. Studies on related 5-phenylpyrrolidine structures have shown that the five-membered ring often adopts an "envelope" conformation, where one atom is out of the plane of the other four, to minimize steric strain.

The Nuclear Overhauser Effect (NOE) is a powerful NMR phenomenon used to probe the spatial proximity of atoms. In a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, cross-peaks are observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. This technique is definitive for establishing the relative stereochemistry of diastereomers.

For this compound, a NOESY experiment would be expected to show a cross-peak between the proton at the C2 position and the proton at the C5 position. The observation of this correlation would provide direct and unambiguous evidence for the cis (or syn) arrangement of the methyl carboxylate and phenyl substituents on the pyrrolidine ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. bldpharm.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density can be constructed, revealing exact bond lengths, bond angles, and torsional angles.

Although a crystal structure for the title compound is not publicly documented, the structure of the derivative [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol has been determined, providing valuable insights. semanticscholar.org The analysis confirms that the pyrrolidine ring adopts an envelope conformation, with the carbon atom bearing the phenyl group acting as the "flap" atom. semanticscholar.org

Table 2: Representative Crystal Data for the Related Compound [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol.
ParameterValue
Chemical FormulaC₂₄H₂₅NO
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Key Conformational FeatureEnvelope conformation of pyrrolidine ring

X-ray crystallography is considered the "gold standard" for the assignment of both relative and absolute stereochemistry. bldpharm.com The crystallographic analysis of [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol confirmed the expected syn (cis) relationship between the phenyl and diphenylmethanol (B121723) substituents, which corresponds to the C2 and C5 positions of the parent molecule. semanticscholar.org

For chiral molecules crystallizing in non-centrosymmetric space groups, anomalous dispersion effects can be used to determine the absolute configuration. chemicalbook.com The calculation of the Flack parameter from the diffraction data provides a reliable indicator of the correct enantiomer, with a value close to zero confirming the assigned stereochemistry. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral sample. The technique relies on the differential interaction of the two enantiomers with the chiral environment of the column packing material, leading to different retention times.

The separation of pyrrolidine derivatives is commonly achieved using polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose. The choice of mobile phase, typically a mixture of a nonpolar solvent (like n-hexane) and a polar alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the enantiomeric peaks. mdpi.com The ratio of the integrated areas of the two peaks in the chromatogram allows for the precise calculation of the enantiomeric excess.

Table 3: Typical Chiral HPLC Parameters for the Separation of Chiral Amines/Esters.
ParameterDescription
Stationary Phase (Column)Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®)
Mobile PhaseNormal Phase: n-Hexane/Isopropanol mixtures Reversed Phase: Acetonitrile/Buffered aqueous solution
DetectorUV-Vis (typically at a wavelength where the phenyl group absorbs, e.g., 254 nm)
QuantificationBased on the relative peak areas of the two enantiomers

This analytical method is essential for quality control in asymmetric synthesis, ensuring the stereochemical purity of the final product.

Future Directions and Research Perspectives in Pyrrolidine Chemistry

Expansion of Asymmetric Catalytic Applications for Complex Molecule Synthesis

The inherent chirality of pyrrolidine (B122466) derivatives, such as those derived from (2S,5R)-methyl 5-phenylpyrrolidine-2-carboxylate, makes them privileged structures for use as organocatalysts and chiral ligands in asymmetric synthesis. mdpi.comacs.org A primary future direction is the expansion of their application in the synthesis of increasingly complex and biologically relevant molecules. Researchers are focused on designing new pyrrolidine-based catalysts that can facilitate challenging transformations with high stereoselectivity. rsc.orgnih.gov

Key areas of expansion include:

Tandem and Cascade Reactions: Developing pyrrolidine-based catalysts that can initiate a sequence of reactions in a single pot, allowing for the rapid construction of complex molecular architectures from simple precursors. A gold-catalyzed tandem alkyne hydroamination/iminium ion formation/allylation reaction has been developed for quick access to pyrrolidine derivatives with tetrasubstituted carbon stereocenters. acs.org

Novel Bond Formations: Applying these catalysts to new types of bond-forming reactions beyond the well-established Michael and aldol (B89426) additions. This includes C-H functionalization, cycloadditions, and dearomatization reactions to build diverse molecular scaffolds. researchgate.net For instance, 1,3-dipolar cycloadditions between azomethine ylides and various dipolarophiles have become a major area of interest for synthesizing polysubstituted pyrrolidines. researchgate.netacs.org

Synthesis of Natural Products and Pharmaceuticals: The ultimate test of a catalyst's utility is its application in total synthesis. Future work will see these chiral pyrrolidines used more frequently as key catalysts in the asymmetric synthesis of natural products and active pharmaceutical ingredients, where precise control of stereochemistry is paramount. acs.orgmdpi.comthieme.de

Reaction TypeCatalyst/Ligand TypeKey FeaturesStereoselectivity Achieved
Michael AdditionSpiro-pyrrolidine Silyl EtherConstruction of all-carbon quaternary centers. rsc.orgUp to 99% ee
[3+2] CycloadditionN-tert-Butanesulfinylazadienes with Azomethine YlidesGenerates densely substituted pyrrolidines with up to four stereogenic centers. acs.orgGood to excellent diastereomeric ratios
Aldol Condensation3,2′-Pyrrolidinyl SpirooxindolesEfficiently promotes reactions between isatins and acetone. mdpi.comHigh enantioselectivity
Tandem Hydroamination/AllylationGold(I) CatalysisProvides access to pyrrolidines bearing a tetrasubstituted carbon stereocenter. acs.orgHigh stereocontrol

Development of Novel and More Efficient Synthetic Pathways

While pyrrolidines are invaluable, their synthesis can be lengthy and complex. A significant research thrust is the development of new synthetic methodologies that are more efficient, atom-economical, and scalable. For a compound like this compound, this means creating pathways that establish the two stereocenters with high fidelity in fewer steps.

Future synthetic strategies are likely to focus on:

Catalytic Asymmetric Methods: Moving away from chiral pool starting materials towards catalytic methods that can generate the desired stereoisomers from simple, achiral precursors. This includes iridium-catalyzed reductive generation of azomethine ylides for [3 + 2] cycloadditions, which allows for the creation of complex pyrrolidines from stable amides. acs.org

Continuous Flow Synthesis: Implementing flow chemistry protocols to enable the rapid, safe, and scalable production of chiral pyrrolidines. A continuous flow method has been used to create an α-chiral pyrrolidine library with high yields and superior diastereocontrol in reaction times under 150 seconds. rsc.org

Multicomponent Reactions (MCRs): Designing MCRs where three or more starting materials combine in a single operation to form the polysubstituted pyrrolidine core. This approach significantly increases efficiency by reducing the number of intermediate purification steps. nih.gov

C-H Activation: Directly functionalizing C-H bonds on a pre-existing pyrrolidine ring or its precursors offers a powerful and atom-economical way to introduce complexity, avoiding the need for pre-functionalized substrates. thieme.de

Synthetic MethodKey Reagents/CatalystsAdvantagesReference
Reductive Amination of DiketonesIridium-catalyzed transfer hydrogenationEfficient, uses water as a solvent, simple operation. nih.gov nih.gov
[3 + 2] Dipolar CycloadditionIridium complex [IrCl(CO)(PPh3)2], TMDSGeneral, highly selective, proceeds under mild conditions from amides. acs.org acs.org
Asymmetric Multicomponent ReactionTiCl4Constructs up to three stereogenic centers in a single operation. nih.gov nih.gov
Continuous Flow ProtocolFlow reactor setupRapid ( < 150 s), scalable, high diastereoselectivity. rsc.org rsc.org

Advanced Computational Studies for Rational Design of Chiral Ligands and Catalysts

The rational, computer-aided design of catalysts is revolutionizing synthetic chemistry. Instead of relying solely on trial-and-error, researchers can now use computational tools to predict the efficacy of a catalyst before it is synthesized. For pyrrolidine-based ligands, this means modeling how their three-dimensional structure will interact with substrates to induce stereoselectivity.

Future research in this area will involve:

Mechanism Elucidation: Using Density Functional Theory (DFT) and other computational methods to gain a deep understanding of reaction mechanisms. This knowledge allows for the fine-tuning of existing catalysts to improve their performance. nih.gov

Predictive Modeling: Developing algorithms and models that can accurately predict the enantioselectivity or diastereoselectivity of a given pyrrolidine-based catalyst for a specific reaction. This accelerates the discovery of new, highly effective catalysts.

De Novo Design: Creating entirely new catalyst scaffolds based on computational principles. By understanding the key interactions required for high stereocontrol—such as hydrogen bonding or π-π stacking—new pyrrolidine derivatives can be designed from the ground up to meet the demands of specific chemical transformations. nih.gov Computational studies have been used to analyze the chiral binding pockets of gold(I) catalysts, revealing that non-covalent interactions between the substrate and the catalyst's pyrrolidine ligand direct the specific enantioselective folding. nih.gov

Computational MethodSystem StudiedKey Insight/ObjectiveReference
Density Functional Theory (DFT)Chiral gold(I) complexes with C2-chiral pyrrolidine ligandsAnalyzed the chiral binding pocket to understand how non-covalent interactions control enantioinduction. nih.gov nih.gov
B3P86/6-31G*Enantioselective lithiation of N-Boc-pyrrolidine with sparteine-like diaminesCorrelated experimental enantioselectivity with calculated transition state energies for proton transfer. researchgate.net researchgate.net
Computational Modeling1,3-dipolar cycloadditions involving N-tert-butanesulfinylazadienesStudied the influence of the chiral sulfinyl group on the diastereoselectivity of the reaction. acs.org acs.org

Integration of Pyrrolidine Derivatives into Advanced Materials and Functional Molecules

The unique structural and chiral properties of pyrrolidine derivatives are increasingly being exploited beyond small-molecule catalysis. The future will see greater integration of these units into polymers, surfaces, and other advanced materials to create functional systems with novel properties.

Promising areas of development include:

Heterogeneous Catalysis: Immobilizing chiral pyrrolidine catalysts onto solid supports like silica, polymers, or metal-organic frameworks (MOFs). This allows for the easy separation and recycling of the catalyst, making processes more sustainable and cost-effective. A chiral mesoporous hybrid material has been synthesized by including pyrrolidine units within a siliceous framework, creating a recyclable heterogeneous catalyst. nih.gov

Chiral Polymers and Supramolecular Assemblies: Using pyrrolidine derivatives as chiral monomers to synthesize polymers with defined helical structures. These materials can be used for chiral recognition, separation, and as functional materials with unique optical or electronic properties. mdpi.com

Functional Molecules for Biology: Incorporating the (2S,5R)-disubstituted pyrrolidine scaffold into molecules designed to interact with biological systems. Their rigid, well-defined three-dimensional structure makes them excellent scaffolds for designing enzyme inhibitors or receptor ligands where specific spatial orientation is critical for activity. nih.govmdpi.com

Material/Molecule TypePyrrolidine Derivative RolePotential ApplicationReference
Chiral Mesoporous Hybrid SilicasIntegrated chiral building unitHeterogeneous asymmetric catalysis (e.g., Michael additions). nih.govmdpi.com nih.govmdpi.com
Optically Active PolymersChiral monomerChiral recognition, materials with chiroptical properties.
Supramolecular AssembliesChiral building blockFormation of ordered nanostructures, functional gels. mdpi.com mdpi.com
Enzyme InhibitorsRigid chiral scaffoldTherapeutics (e.g., inhibitors of neuronal nitric oxide synthase). nih.gov nih.gov

Q & A

Q. What established synthetic routes are used for (2S,5r)-methyl 5-phenylpyrrolidine-2-carboxylate, and how is stereochemical integrity maintained?

The compound is typically synthesized via multistep organic reactions, including cyclization and esterification. For example, related pyrrolidine derivatives are synthesized using Boc (tert-butoxycarbonyl) or FMOC (fluorenylmethyloxycarbonyl) protecting groups to preserve stereochemistry during intermediate steps . Flash chromatography with gradients of ethyl acetate/hexane is commonly employed for purification, achieving yields around 51% for similar structures . Stereochemical control is confirmed through chiral HPLC and comparison of specific rotation ([α]D25) values .

Q. Which spectroscopic methods are most effective for characterizing the stereochemistry of this compound?

Key techniques include:

  • 1H/13C NMR : Distinct chemical shifts for protons and carbons in the pyrrolidine ring (e.g., 1H δ 2.89–7.56 ppm; 13C δ 32.9–198.6 ppm) help identify stereoisomers .
  • IR Spectroscopy : Absorbance peaks (e.g., C=O stretch at ~1730 cm⁻¹) confirm ester and amide functionalities .
  • Mass Spectrometry (HRMS) : High-resolution data validates molecular weight and fragmentation patterns .

Q. What safety precautions are recommended for handling this compound in the laboratory?

While direct safety data for this compound is limited, related pyrrolidine derivatives require:

  • Use of gloves, lab coats, and eye protection to avoid skin/eye contact.
  • Immediate rinsing with water for spills or exposure, followed by medical consultation .
  • Proper ventilation to mitigate inhalation risks .

Advanced Research Questions

Q. How can discrepancies in NMR data between theoretical predictions and experimental results be resolved?

Q. What challenges arise in X-ray crystallographic analysis, and how can SHELX software optimize structural refinement?

Challenges include low crystal quality, twinning, and weak diffraction. SHELXL (part of the SHELX suite) is optimized for small-molecule refinement:

  • Twinning Detection : Use Hooft/Y statistics to identify and model twinned data.
  • High-Resolution Data : Apply anisotropic displacement parameters for non-hydrogen atoms.
  • Hydrogen Placement : Utilize SHELXPRO to generate idealized positions for hydrogen atoms .

Q. How do protecting group strategies impact synthetic yield and purity?

The choice of protecting groups (e.g., Boc vs. FMOC) affects reaction efficiency:

  • Boc Groups : Acid-labile, enabling mild deprotection (e.g., TFA), but may require longer reaction times.
  • FMOC Groups : Base-labile (e.g., piperidine), allowing orthogonal deprotection in peptide synthesis. Purity (>97%) is achieved via HPLC with C18 columns and trifluoroacetic acid (TFA) as a mobile-phase modifier .

Q. What computational methods support conformational analysis of this compound?

  • Density Functional Theory (DFT) : Optimize geometries and calculate NMR chemical shifts (e.g., using Gaussian or ORCA).
  • Molecular Dynamics (MD) : Simulate ring puckering dynamics in explicit solvents (e.g., water, DMSO).
  • InChI/SMILES Descriptors : Validate stereochemical assignments using canonical SMILES strings (e.g., "C1CC(=O)N[C@@H]1C(=O)O[Mg]OC(=O)[C@@H]1CCC(=O)N1") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,5r)-methyl 5-phenylpyrrolidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
(2S,5r)-methyl 5-phenylpyrrolidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.